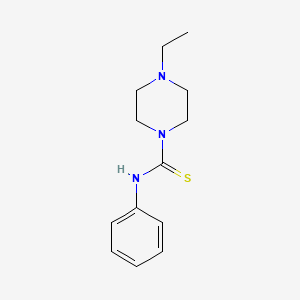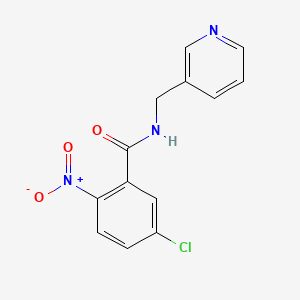![molecular formula C12H8F3NOS B5705435 N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide CAS No. 137272-69-6](/img/structure/B5705435.png)
N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
Descripción general
Descripción
N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide, also known as TFP, is a chemical compound that has gained attention in scientific research due to its unique properties. TFP is a member of the thiophene family, which is a class of heterocyclic compounds that contain sulfur in their structure. TFP has been found to have various applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide works by binding to a specific site on the GABA-A receptor, known as the benzodiazepine site. This site is also the target of benzodiazepines, which are a class of drugs commonly used to treat anxiety. N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been found to have a similar mechanism of action to benzodiazepines, but with fewer side effects.
Biochemical and Physiological Effects:
N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been found to have various biochemical and physiological effects. It has been shown to enhance the activity of the GABA-A receptor, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, which can have a calming effect on the brain. N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide in lab experiments is its specificity for the GABA-A receptor. This allows researchers to selectively modulate the activity of this receptor, without affecting other neurotransmitter systems. However, one limitation of using N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide is its relatively low potency compared to other GABA-A receptor modulators. This can make it difficult to achieve the desired effect at lower concentrations.
Direcciones Futuras
There are several future directions for research on N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide. One area of interest is its potential use in the treatment of anxiety and other related disorders. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential use in the treatment of epilepsy. N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been found to have anticonvulsant properties in animal models, but further studies are needed to determine its efficacy in humans. Finally, N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide may have applications in the development of new drugs for the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide can be synthesized through a multi-step process, starting with the reaction of 4-trifluoromethylphenylboronic acid with 2-bromo thiophene. This reaction yields 4-(trifluoromethyl)phenyl)-2-bromo thiophene, which is then reacted with potassium phthalimide to form the corresponding phthalimide derivative. Finally, the phthalimide derivative is hydrolyzed to yield N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been found to have various applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels in the brain, specifically the GABA-A receptor. This receptor is involved in the regulation of anxiety, sleep, and seizures, among other functions. N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been found to enhance the activity of this receptor, making it a potential candidate for the treatment of anxiety and other related disorders.
Propiedades
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NOS/c13-12(14,15)8-3-5-9(6-4-8)16-11(17)10-2-1-7-18-10/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLREZNODOOEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217196 | |
| Record name | N-[4-(Trifluoromethyl)phenyl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide | |
CAS RN |
137272-69-6 | |
| Record name | N-[4-(Trifluoromethyl)phenyl]-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137272-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Trifluoromethyl)phenyl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B5705361.png)


![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5705378.png)



![N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705414.png)

![2-[2-(2,4-dimethylphenoxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5705425.png)


![N-ethyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5705443.png)